Fluorescein-6-carbonyl-Val-Ala-DL-Asp(OMe)-fluoromethylketone
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Overview
Description
Fluorescein-6-carbonyl-Val-Ala-DL-Asp(OMe)-fluoromethylketone is a synthetic compound that combines the properties of fluorescein, a widely used fluorescent dye, with a peptide sequence and a fluoromethylketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluorescein-6-carbonyl-Val-Ala-DL-Asp(OMe)-fluoromethylketone typically involves the following steps:
Fluorescein Derivatization: Fluorescein is first modified to introduce a carbonyl group at the 6-position.
Peptide Coupling: The modified fluorescein is then coupled with the peptide sequence Val-Ala-DL-Asp(OMe) using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS).
Fluoromethylketone Introduction: Finally, the fluoromethylketone group is introduced through a reaction with an appropriate fluorinating agent.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis techniques, automated synthesizers, and stringent purification processes to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Fluorescein-6-carbonyl-Val-Ala-DL-Asp(OMe)-fluoromethylketone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to changes in its fluorescence properties.
Reduction: Reduction reactions can alter the peptide sequence or the fluoromethylketone group.
Substitution: The compound can participate in substitution reactions, particularly at the peptide or fluoromethylketone moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various nucleophiles or electrophiles depending on the desired modification.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a modified fluorescein derivative, while reduction could result in a deprotected peptide.
Scientific Research Applications
Fluorescein-6-carbonyl-Val-Ala-DL-Asp(OMe)-fluoromethylketone has several scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in cell imaging and tracking studies due to its fluorescent properties.
Medicine: Potential use in diagnostic imaging and as a therapeutic agent in targeted drug delivery.
Industry: Utilized in the development of fluorescent markers and sensors.
Mechanism of Action
The mechanism of action of Fluorescein-6-carbonyl-Val-Ala-DL-Asp(OMe)-fluoromethylketone involves its interaction with specific molecular targets. The fluorescein moiety allows for visualization and tracking, while the peptide sequence and fluoromethylketone group may interact with enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Fluorescein Isothiocyanate (FITC): Another fluorescein derivative used in similar applications.
BODIPY Dyes: A class of fluorescent dyes with different spectral properties.
Rhodamine Dyes: Fluorescent compounds with applications in imaging and diagnostics.
Uniqueness
Fluorescein-6-carbonyl-Val-Ala-DL-Asp(OMe)-fluoromethylketone is unique due to its combination of a fluorescent dye, peptide sequence, and fluoromethylketone group, which provides specific interactions and applications not found in other compounds.
Properties
Molecular Formula |
C35H34FN3O11 |
---|---|
Molecular Weight |
691.7 g/mol |
IUPAC Name |
methyl 3-[[(2S)-2-[[(2S)-2-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-fluoro-4-oxopentanoate |
InChI |
InChI=1S/C35H34FN3O11/c1-16(2)30(33(46)37-17(3)31(44)38-25(26(42)15-36)14-29(43)48-4)39-32(45)18-5-8-21-24(11-18)35(50-34(21)47)22-9-6-19(40)12-27(22)49-28-13-20(41)7-10-23(28)35/h5-13,16-17,25,30,40-41H,14-15H2,1-4H3,(H,37,46)(H,38,44)(H,39,45)/t17-,25?,30-/m0/s1 |
InChI Key |
WXBWWJLGPZGUOS-AGCXOFIMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)C1=CC2=C(C=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C1=CC2=C(C=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Origin of Product |
United States |
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